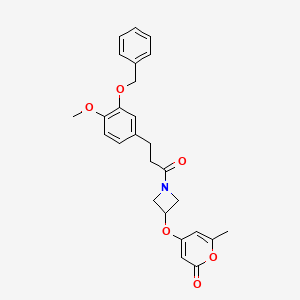![molecular formula C23H28OSi B2380827 Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane CAS No. 86426-44-0](/img/structure/B2380827.png)
Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Protecting Groups for Silicon
Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane may have applications in the field of protecting groups for silicon in synthesis. A study on triorganyl(2,4,6-trimethoxyphenyl)silanes, which contain various acid-labile protecting groups for silicon, demonstrated their use in selective cleavage to obtain chlorosilanes and examined their silylation potential with O-, N-, and S-nucleophiles. These reagents show chemo- and regioselectivity, ease of handling, and produce recyclable byproducts (Popp et al., 2007).
Synthesis of Functional-Group-Substituted Vinylsilanes
The compound also has potential applications in the synthesis of functional-group-substituted vinylsilanes. For instance, acid-catalyzed reactions of related compounds have been used to create (1-trimethylsilylvinyl)sulfides, (1-bromovinyl)silane, and other derivatives, demonstrating regioselective nucleophilic attack (Safa et al., 2011).
Catalytic Dehydrocyclization Applications
In another study, catalytic dehydrocyclization of related dimethyl silanes yielded compounds like 11,11-dimethyl and 8,11,11-trimethyl-6,11-dihydro-11-silabenzo[b]naphtho[2,3-d]thiophenes, which were then oxidized to ketones. This showcases the potential for synthesizing novel organosilicon compounds (Polosin et al., 1989).
Polymerization and Chemical Vapour Deposition
The compound might be relevant in polymerization and chemical vapor deposition processes. For example, ArF laser photolysis of gaseous trimethyl(2-propynyloxy)silane led to the deposition of polytrimethylsiloxy-substituted, partly unsaturated polyhydrocarbons, highlighting a unique synthesis method for polytrialkylsiloxy-substituted macromolecules (Pola & Morita, 1997).
Oxidative Trifluoropropylation
The compound's derivatives might be useful in oxidative trifluoropropylation reactions. A study on trimethyl(3,3,3-trifluoroprop-1-en-1-yl)silane with arylaldehydes produced aryl 3,3,3-trifluoropropyl ketones, indicating its potential in synthesizing fluorinated compounds (Ikeda et al., 2013).
Propriétés
IUPAC Name |
trimethyl-(2-naphthalen-2-yl-4-phenylbutan-2-yl)oxysilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28OSi/c1-23(24-25(2,3)4,17-16-19-10-6-5-7-11-19)22-15-14-20-12-8-9-13-21(20)18-22/h5-15,18H,16-17H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKOLIPJNFZXBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C2=CC3=CC=CC=C3C=C2)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2380744.png)


![4-({4-[(2-Methylpropyl)amino]phenyl}sulfonyl)morpholine](/img/structure/B2380748.png)



![(4-(Furan-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2380758.png)
![N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2380759.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2380760.png)

![2-Cyano-N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]acetamide](/img/structure/B2380763.png)
![2-bromo-5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B2380766.png)
![2-(2-chloro-6-fluorobenzyl)-N-isobutyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2380767.png)